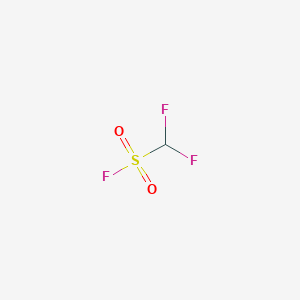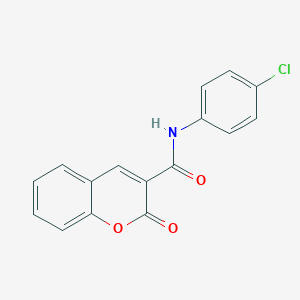
1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene is an organic compound with the molecular formula C15H19F2I It is characterized by the presence of two fluorine atoms, one iodine atom, and a trans-4-propylcyclohexyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene can be synthesized through a multi-step process starting from 1,3-difluorobenzene. The synthetic route typically involves the following steps:
Halogenation: Introduction of iodine into the benzene ring through electrophilic substitution using iodine and an oxidizing agent such as nitric acid.
Cyclohexylation: Attachment of the trans-4-propylcyclohexyl group to the benzene ring via Friedel-Crafts alkylation using a suitable alkylating agent and a Lewis acid catalyst like aluminum chloride.
Fluorination: Introduction of fluorine atoms into the benzene ring through nucleophilic substitution using a fluorinating agent such as potassium fluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as solvent, and elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of fluorinated derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways involving halogen bonding, hydrophobic interactions, and electronic effects of the fluorine and iodine atoms. These interactions can modulate the activity of biological molecules and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluoro-2-iodobenzene: Lacks the trans-4-propylcyclohexyl group, making it less hydrophobic and less bulky.
1,3-Difluoro-2-bromo-5-(trans-4-propylcyclohexyl)benzene: Contains bromine instead of iodine, resulting in different reactivity and electronic properties.
1,3-Difluoro-2-chloro-5-(trans-4-propylcyclohexyl)benzene: Contains chlorine instead of iodine, affecting its chemical behavior and interactions.
Uniqueness
1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene is unique due to the combination of fluorine and iodine atoms along with the trans-4-propylcyclohexyl group. This unique structure imparts specific chemical properties, such as increased hydrophobicity, steric hindrance, and electronic effects, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
1,3-difluoro-2-iodo-5-(4-propylcyclohexyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2I/c1-2-3-10-4-6-11(7-5-10)12-8-13(16)15(18)14(17)9-12/h8-11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYYCSHUGCWURO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602247 |
Source


|
| Record name | 1,3-Difluoro-2-iodo-5-(4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149705-66-8 |
Source


|
| Record name | 1,3-Difluoro-2-iodo-5-(4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


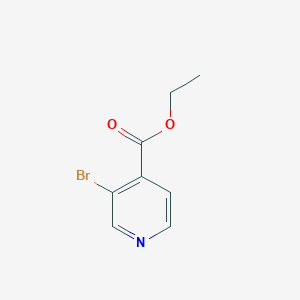
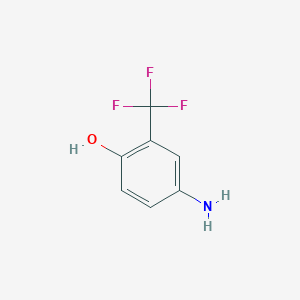
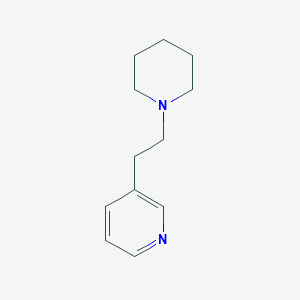
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B189855.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B189857.png)
